molecular formula C19H17NO3 B267695 2-Morpholino-2-phenyl-1,3-indandione

2-Morpholino-2-phenyl-1,3-indandione

Cat. No. B267695
M. Wt: 307.3 g/mol
InChI Key: JQBNDEHLOZCRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-2-phenyl-1,3-indandione (MPI) is a synthetic organic compound that has been widely used in scientific research. It is a potent inhibitor of coagulation factor Xa, which plays a crucial role in the blood clotting cascade. MPI has been found to have various applications in biochemical and physiological research, including studies of blood coagulation, thrombosis, and cardiovascular diseases.

Mechanism of Action

2-Morpholino-2-phenyl-1,3-indandione acts as a competitive inhibitor of coagulation factor Xa by binding to its active site. This prevents factor Xa from cleaving prothrombin to thrombin, which is a crucial step in the blood clotting cascade. By inhibiting factor Xa, 2-Morpholino-2-phenyl-1,3-indandione effectively prevents the formation of blood clots.
Biochemical and Physiological Effects:
2-Morpholino-2-phenyl-1,3-indandione has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of thrombin and fibrinogen in the blood, which are key components of the blood clotting cascade. Additionally, 2-Morpholino-2-phenyl-1,3-indandione has been found to reduce platelet aggregation, which further reduces the risk of blood clot formation.

Advantages and Limitations for Lab Experiments

2-Morpholino-2-phenyl-1,3-indandione has several advantages for laboratory experiments. It is a potent and specific inhibitor of coagulation factor Xa, which makes it an ideal tool for studying the mechanisms of blood coagulation. Additionally, 2-Morpholino-2-phenyl-1,3-indandione has been found to be effective in various animal models, which suggests that it may have potential therapeutic applications in humans. However, 2-Morpholino-2-phenyl-1,3-indandione also has some limitations. It is a synthetic compound that may not accurately mimic the natural inhibitors of coagulation factor Xa. Additionally, 2-Morpholino-2-phenyl-1,3-indandione may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-Morpholino-2-phenyl-1,3-indandione. One area of interest is the development of novel 2-Morpholino-2-phenyl-1,3-indandione derivatives with improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 2-Morpholino-2-phenyl-1,3-indandione in the treatment of cardiovascular diseases, such as thrombosis and stroke. Additionally, further studies are needed to elucidate the mechanisms of action of 2-Morpholino-2-phenyl-1,3-indandione and its effects on other components of the blood coagulation cascade.

Synthesis Methods

2-Morpholino-2-phenyl-1,3-indandione can be synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde with morpholine, followed by cyclization with ethyl acetoacetate. The resulting product is then reduced with sodium borohydride to yield 2-Morpholino-2-phenyl-1,3-indandione.

Scientific Research Applications

2-Morpholino-2-phenyl-1,3-indandione has been extensively used in scientific research as a potent inhibitor of coagulation factor Xa. It has been found to be effective in preventing blood clot formation and reducing the risk of thrombosis in various animal models. 2-Morpholino-2-phenyl-1,3-indandione has also been used to study the mechanisms of blood coagulation and the role of factor Xa in the process. Additionally, 2-Morpholino-2-phenyl-1,3-indandione has been investigated for its potential therapeutic applications in the treatment of cardiovascular diseases.

properties

Product Name

2-Morpholino-2-phenyl-1,3-indandione

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-morpholin-4-yl-2-phenylindene-1,3-dione

InChI

InChI=1S/C19H17NO3/c21-17-15-8-4-5-9-16(15)18(22)19(17,14-6-2-1-3-7-14)20-10-12-23-13-11-20/h1-9H,10-13H2

InChI Key

JQBNDEHLOZCRIZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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